molecular formula C25H42N2O13 B8116302 Mal-propionylamido-PEG8-acetic acid

Mal-propionylamido-PEG8-acetic acid

Cat. No.: B8116302
M. Wt: 578.6 g/mol
InChI Key: PISGARRPYBMBGP-UHFFFAOYSA-N
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Description

Mal-propionylamido-PEG8-acetic acid is a chemical compound that belongs to the class of polyethylene glycol (PEG) linkers. It is characterized by its molecular formula C25H42N2O13 and a molecular weight of 578.61 g/mol. This compound is widely used in scientific research and various industrial applications due to its unique properties and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mal-propionylamido-PEG8-acetic acid typically involves the reaction of maleimide with propionylamido-PEG8-acetic acid under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to achieve higher yields and purity. The process involves the use of large reactors and continuous monitoring to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: Mal-propionylamido-PEG8-acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Reagents like hydrochloric acid (HCl) and acetic anhydride are employed for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of esters and amides.

Scientific Research Applications

Mal-propionylamido-PEG8-acetic acid is extensively used in scientific research due to its ability to form stable linkages with various biomolecules. Its applications include:

  • Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

  • Biology: Employed in the conjugation of proteins and peptides for biological studies.

  • Medicine: Utilized in the development of drug delivery systems and therapeutic agents.

  • Industry: Applied in the production of materials with enhanced solubility and stability.

Mechanism of Action

Mal-propionylamido-PEG8-acetic acid is compared with other similar compounds such as m-PEG8-acid and Mal-PEG8-acid. While these compounds share similarities in their PEG-based structures, Mal-propionylamido-PEG8-acid is unique in its specific functional groups and reactivity. The presence of the maleimide group allows for selective reactions with thiol groups, making it distinct from other PEG linkers.

Comparison with Similar Compounds

  • m-PEG8-acid

  • Mal-PEG8-acid

  • PEG linkers with different terminal groups (e.g., NHS ester, aldehyde)

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Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42N2O13/c28-22(3-5-27-23(29)1-2-24(27)30)26-4-6-33-7-8-34-9-10-35-11-12-36-13-14-37-15-16-38-17-18-39-19-20-40-21-25(31)32/h1-2H,3-21H2,(H,26,28)(H,31,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISGARRPYBMBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42N2O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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